molecular formula C15H11N5 B12640204 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile CAS No. 919785-67-4

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile

Cat. No.: B12640204
CAS No.: 919785-67-4
M. Wt: 261.28 g/mol
InChI Key: MSBWAGKRHAJVQV-UHFFFAOYSA-N
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Description

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where an indole derivative is reacted with a hydrazine derivative in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microbes or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-1H-indol-3-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of indole and pyridazine moieties makes it a versatile compound for various applications .

Properties

CAS No.

919785-67-4

Molecular Formula

C15H11N5

Molecular Weight

261.28 g/mol

IUPAC Name

4-(2-methyl-1H-indol-3-yl)-1H-pyridazine-4,5-dicarbonitrile

InChI

InChI=1S/C15H11N5/c1-10-14(12-4-2-3-5-13(12)20-10)15(8-17)9-19-18-7-11(15)6-16/h2-5,7,9,18,20H,1H3

InChI Key

MSBWAGKRHAJVQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3(C=NNC=C3C#N)C#N

Origin of Product

United States

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